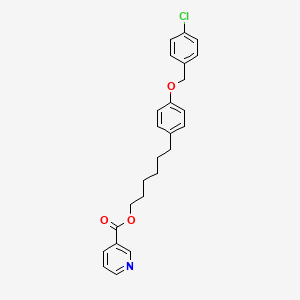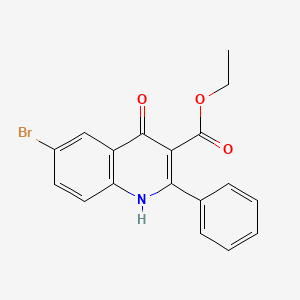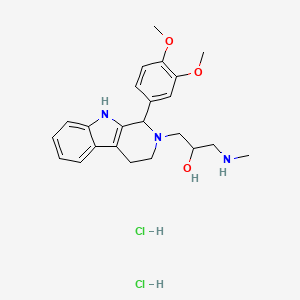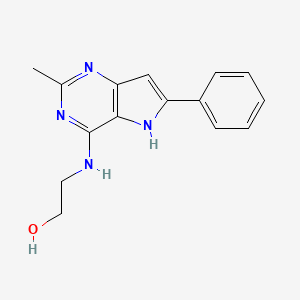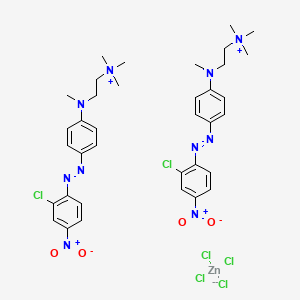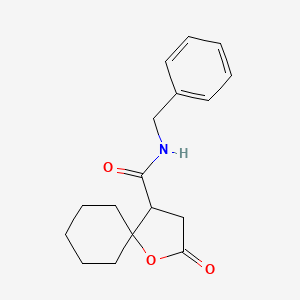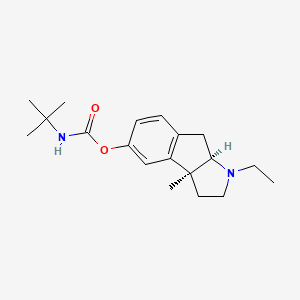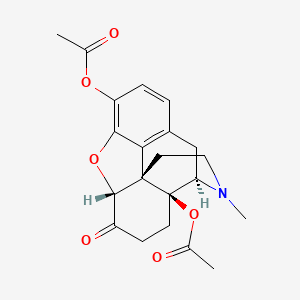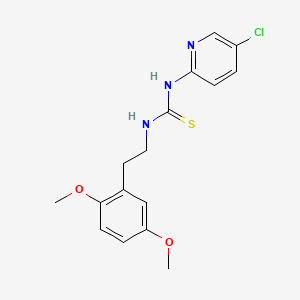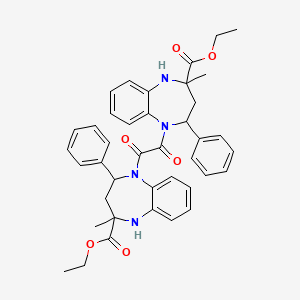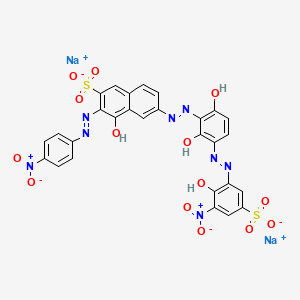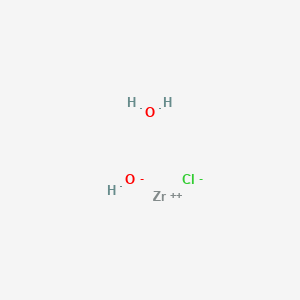
Zirconium chloride hydroxide monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium chloride hydroxide monohydrate is a chemical compound with the formula ZrCl(OH)·H2O. It is a zirconium-based compound that finds applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of other zirconium compounds and has significant industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium chloride hydroxide monohydrate can be synthesized through several methods. One common method involves the reaction of zirconium oxychloride with water under controlled conditions. The reaction typically occurs at room temperature and involves the gradual addition of water to zirconium oxychloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of zirconium oxychloride as a starting material. The process includes dissolving zirconium oxychloride in water, followed by controlled hydrolysis to obtain the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium chloride hydroxide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide (ZrO2).
Reduction: It can be reduced to form zirconium metal.
Substitution: The chloride ions in the compound can be substituted with other anions, such as sulfate or phosphate.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or an oxidizing agent.
Reduction: Often requires the use of reducing agents such as hydrogen gas or metals like magnesium.
Substitution: Involves reacting the compound with acids like sulfuric acid or phosphoric acid.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Zirconium metal (Zr)
Substitution: Zirconium sulfate (Zr(SO4)2) or zirconium phosphate (Zr(PO4)2)
Wissenschaftliche Forschungsanwendungen
Zirconium chloride hydroxide monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various zirconium compounds and catalysts.
Biology: Employed in the preparation of zirconium-based biomaterials for medical applications.
Medicine: Utilized in the development of dental and orthopedic implants due to its biocompatibility.
Industry: Applied in the production of ceramics, coatings, and refractory materials.
Wirkmechanismus
The mechanism of action of zirconium chloride hydroxide monohydrate involves its ability to interact with other chemical species through its zirconium center. The compound can form coordination complexes with various ligands, which can influence its reactivity and applications. In biological systems, zirconium compounds can interact with cellular components, leading to their use in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium oxychloride (ZrOCl2)
- Zirconium sulfate (Zr(SO4)2)
- Zirconium phosphate (Zr(PO4)2)
Comparison
Zirconium chloride hydroxide monohydrate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions. Compared to zirconium oxychloride, it has additional hydroxide groups that can participate in further chemical transformations. Unlike zirconium sulfate and zirconium phosphate, it contains chloride ions, which can be substituted to form other derivatives.
Eigenschaften
CAS-Nummer |
10119-32-1 |
|---|---|
Molekularformel |
ClH3O2Zr |
Molekulargewicht |
161.70 g/mol |
IUPAC-Name |
zirconium(2+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/ClH.2H2O.Zr/h1H;2*1H2;/q;;;+2/p-2 |
InChI-Schlüssel |
QJIKPDGLSZWVFF-UHFFFAOYSA-L |
Kanonische SMILES |
O.[OH-].[Cl-].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


